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Compound of Interest

Compound Name: Spironolactone

Cat. No.: B1682167

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organoids, three-dimensional self-organizing structures derived from stem cells or patient
tissues, have emerged as powerful tools in disease modeling and drug discovery. Their ability
to recapitulate the complex architecture and function of human organs in vitro offers a unique
platform to study disease pathogenesis and evaluate therapeutic responses with higher fidelity
than traditional two-dimensional cell cultures. Spironolactone, a long-established
mineralocorticoid receptor antagonist, is finding new applications beyond its traditional use as a
diuretic and antihypertensive agent. This document provides detailed application notes and
protocols for the use of spironolactone in various organoid models of disease, including
bladder cancer, polycystic kidney disease (PKD), cardiac fibrosis, and in the context of cancer
stem cells (CSCs).

Spironolactone in Bladder Cancer Organoid Models

Spironolactone has been identified as a potent inhibitor of the Nucleotide Excision Repair
(NER) pathway, a key mechanism of resistance to platinum-based chemotherapy in bladder
cancer. By inhibiting NER, spironolactone can sensitize bladder cancer organoids to drugs
like cisplatin, offering a promising combination therapy strategy.

Data Presentation

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1682167?utm_src=pdf-interest
https://www.benchchem.com/product/b1682167?utm_src=pdf-body
https://www.benchchem.com/product/b1682167?utm_src=pdf-body
https://www.benchchem.com/product/b1682167?utm_src=pdf-body
https://www.benchchem.com/product/b1682167?utm_src=pdf-body
https://www.benchchem.com/product/b1682167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Spironolacton

Parameter Cisplatin SP + Cisplatin Reference
e (SP)
o ] ) Significantly
Cell Viability Varies by PDO Varies by PDO
) ) lower than [1]
(IC50) line line

Cisplatin alone

NER Capacity

Significantly No significant Significantly

(% 6-4PP [1]
decreased change decreased

removal)

Synergistically
] Induces Induces )

Apoptosis ] ) increases [2]

apoptosis apoptosis

apoptosis

Experimental Protocols

1. Establishment of Patient-Derived Bladder Cancer Organoids (PDOs)

This protocol is adapted from methodologies used for generating bladder cancer organoids
from fresh tumor tissue.[1][3]

o Materials:
o Fresh bladder tumor tissue in a sterile collection tube on ice.
o Advanced DMEM/F12 medium.[4]
o Collagenase Type IV (1 mg/mL).
o TrypLE Express.
o Matrigel® or other basement membrane matrix.
o Bladder Cancer Organoid (BCO) Medium (see composition below).
o Y-27632 ROCK inhibitor.

o 96-well and 24-well culture plates.
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e BCO Medium Composition:[4][5]

o Advanced DMEM/F12 supplemented with:

» 1x B27 supplement

» 1.25 mM N-Acetylcysteine

= 10 mM Nicotinamide

= 50 ng/mL human EGF

» 5 ng/mL human FGF-2

= 20 ng/mL human FGF-10

» 5% Noggin-conditioned medium

» 5% R-spondinl-conditioned medium

= 500 nM A83-01 (TGF-B inhibitor)

= 10 uM SB202190 (p38 inhibitor)

» 10 uM Y-27632 (added for the first week after establishment and after passaging)

e Protocol:

o Wash the fresh tumor tissue with cold Advanced DMEM/F12.

o Mince the tissue into small fragments (<1 mms3).

o Digest the tissue fragments with Collagenase Type IV and TrypLE Express at 37°C until
dissociated into small cell clusters.

o Neutralize the enzymes with medium and pellet the cells by centrifugation.

o Resuspend the cell pellet in Matrigel® on ice.
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o Plate 50 pL domes of the Matrigel®-cell suspension into a pre-warmed 24-well plate.

o Allow the Matrigel® to polymerize at 37°C for 15-30 minutes.

o Overlay with 500 uL of BCO Medium.

o Change the medium every 2-3 days. Organoids should become visible within 7-14 days.

o Passage organoids every 1-2 weeks by mechanically disrupting them and re-plating in
fresh Matrigel®.

. Spironolactone and Cisplatin Combination Therapy Assay
Materials:
o Established bladder cancer organoids.
o Spironolactone (stock solution in DMSO).
o Cisplatin (stock solution in sterile water or saline).
o 96-well plates.
o CellTiter-Glo® 3D Cell Viability Assay kit.
o Luminometer.

Protocol:

o

Harvest and dissociate organoids into small fragments.

[¢]

Seed approximately 4000 cells per well in a 1:1 mixture of BCO medium and Matrigel® in
a 96-well plate.[1]

[¢]

Allow organoids to form overnight.

[e]

Prepare serial dilutions of spironolactone and cisplatin in BCO medium.
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o Treat the organoids with varying concentrations of spironolactone alone, cisplatin alone,
or a combination of both for 7 days.[1]

o Measure cell viability using the CellTiter-Glo® 3D assay according to the manufacturer's
instructions.

o Calculate IC50 values and combination indices to determine synergism.

3. Nucleotide Excision Repair (NER) Capacity Assay

This assay measures the removal of UV-induced DNA lesions (6-4 photoproducts, 6-4PP) as a
surrogate for NER capacity.[1]

o Materials:

o Bladder cancer organoids grown as a monolayer on chamber slides.

o Spironolactone.

o UV-C light source (e.g., Stratalinker).

o Anti-6-4PP antibody.

o Fluorescently labeled secondary antibody.

o DAPI for nuclear staining.

o Fluorescence microscope.

e Protocol:

[¢]

Pre-treat the organoid monolayers with spironolactone for 4 hours.[1]

[e]

Irradiate the cells with UV-C (e.g., 80 J/m?).

(¢]

Allow the cells to repair the DNA damage for 4 hours in the presence of spironolactone.

[¢]

Fix and permeabilize the cells.
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o Perform immunofluorescence staining for 6-4PP.

o Capture images using a fluorescence microscope and quantify the fluorescence intensity
of 6-4PP foci in the nuclei.

o Calculate the percentage of 6-4PP removal compared to non-repaired controls.

Visualization

Spironolactone Action
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Cellular Outcome

Increased Apoptosis

Spironolactone enhances cisplatin-induced apoptosis in bladder cancer.

Spironolactone in Polycystic Kidney Disease (PKD)
Organoid Models

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is characterized by the formation of
fluid-filled cysts in the kidneys. Kidney organoids with mutations in PKD1 or PKD2 genes can
recapitulate cyst formation in vitro, providing a valuable model for drug screening.
Spironolactone is under investigation for its potential to mitigate cyst growth.
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Experimental Protocols

1. Generation of PKD Kidney Organoids

This protocol involves differentiating pluripotent stem cells (PSCs) with PKD1 or PKD2

mutations into kidney organoids.

o Materials:

o Human PSCs (wild-type or with PKD1/PKD2 mutations).

[¢]

o

[e]

Forskolin (to induce cyst formation).[7]

Kidney organoid differentiation media (various published protocols available).

Matrigel®.

o

Low-attachment culture plates.
e Protocol:

o Differentiate PSCs towards kidney progenitors using a multi-stage protocol involving timed
application of growth factors (e.g., Wnt and FGF agonists).
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o Aggregate kidney progenitors to form 3D organoids.

o Culture the organoids in a supportive medium to allow for the formation of nephron-like
structures.

o For PKD models, cyst formation can be observed spontaneously over time or can be
induced/accelerated by treating the organoids with forskolin (e.g., 10 uM).[7][8]

2. Spironolactone Treatment and Cyst Formation Assay
e Materials:
o Established PKD kidney organoids with cysts.
o Spironolactone.
o Brightfield microscope with imaging capabilities.
o Image analysis software.
e Protocol:
o Culture PKD organoids until cysts are visible.
o Treat the organoids with a range of spironolactone concentrations.

o Capture brightfield images of the organoids at regular intervals (e.g., every 24-48 hours)
for 7-14 days.

o Measure the cross-sectional area or diameter of the cysts using image analysis software.

o Quantify the effect of spironolactone on cyst initiation and growth over time.

Visualization
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q Reduced Cyst Growth

Potential Outcome

Investigating spironolactone’s potential to reduce cyst growth in PKD.

Spironolactone in Cardiac Fibrosis Organoid

Models

Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart, is a hallmark of

many cardiovascular diseases. Spironolactone has known anti-fibrotic properties. Cardiac

organoids can be used to model fibrosis in vitro, often by stimulation with TGF-31.

Data Presentation
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Experimental Protocols

1. Generation of Cardiac Organoids and Induction of Fibrosis
e Materials:

o Human PSCs.

o Cardiac differentiation media.

o TGF-B1.

o Low-attachment culture plates.

e Protocol:

[¢]

Differentiate PSCs into cardiomyocytes and cardiac fibroblasts.

[¢]

Aggregate the cells to form 3D cardiac organoids or microtissues.

[e]

Culture the cardiac organoids until they exhibit spontaneous and regular beating.

(¢]

To induce a fibrotic phenotype, treat the organoids with TGF-f31 (e.g., 5-10 ng/mL) for 1-2
weeks.[10]

2. Spironolactone Treatment and Anti-Fibrotic Assay
e Materials:

o Fibrotic cardiac organoids.

[e]

Spironolactone.

o

Antibodies for immunofluorescence (e.g., anti-collagen I, anti-a-SMA).

[¢]

Confocal microscope.

[¢]

Video microscopy setup for functional analysis.
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¢ Protocol:

o

Co-treat the cardiac organoids with TGF-31 and varying concentrations of
spironolactone.

o

After the treatment period, assess the beating function of the organoids using video
microscopy.

(¢]

Fix and section the organoids for immunofluorescence staining.

[¢]

Stain for markers of fibrosis such as collagen | and the myofibroblast marker a-SMA.

[¢]

Quantify the extent of fibrosis by measuring the fluorescent signal intensity.

Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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